molecular formula C22H22N2O4 B11249895 2-(3-formyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

2-(3-formyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

Cat. No.: B11249895
M. Wt: 378.4 g/mol
InChI Key: DMQKJUHWABXWAN-UHFFFAOYSA-N
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Description

  • This compound is a complex molecule with an intriguing structure. Let’s break it down:
    • The core consists of an indole ring (1H-indol-1-yl) with a formyl group (CHO) attached at position 3.
    • The indole ring is further connected to an acetamide group (CH₃C(O)NH₂) via a linker.
    • The linker itself contains a 1,5-benzodioxepin ring system (8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl).
  • Overall, this compound combines features from indole, benzodioxepin, and acetamide moieties.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
    • Industrial production methods are scarce due to its specialized nature.
  • Chemical Reactions Analysis

    • Reactions it may undergo:
      • Oxidation: The formyl group could be oxidized to a carboxylic acid.
      • Reduction: Reduction of the formyl group or other functional groups.
      • Substitution: Various substitutions on the indole ring or benzodioxepin.
    • Common reagents and conditions:
      • Oxidation: Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄).
      • Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
      • Substitution: Various nucleophiles (e.g., amines, alkoxides).
    • Major products depend on the specific reactions performed.
  • Scientific Research Applications

    • Limited information exists, but potential applications include:
      • Medicinal chemistry: Investigating its pharmacological properties.
      • Organic synthesis: As a building block for more complex molecules.
      • Biological studies: Assessing its effects on cellular processes.
  • Mechanism of Action

    • Unknown for this compound. Further research is needed.
    • Potential molecular targets and pathways remain speculative.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct analogs. its unique combination of indole, benzodioxepin, and acetamide motifs sets it apart.

    Properties

    Molecular Formula

    C22H22N2O4

    Molecular Weight

    378.4 g/mol

    IUPAC Name

    2-(3-formylindol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

    InChI

    InChI=1S/C22H22N2O4/c1-15-9-20-21(28-8-4-7-27-20)10-16(15)11-23-22(26)13-24-12-17(14-25)18-5-2-3-6-19(18)24/h2-3,5-6,9-10,12,14H,4,7-8,11,13H2,1H3,(H,23,26)

    InChI Key

    DMQKJUHWABXWAN-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC2=C(C=C1CNC(=O)CN3C=C(C4=CC=CC=C43)C=O)OCCCO2

    Origin of Product

    United States

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